molecular formula C14H10FIN2O B3847579 N'-(2-fluorobenzylidene)-2-iodobenzohydrazide

N'-(2-fluorobenzylidene)-2-iodobenzohydrazide

Cat. No. B3847579
M. Wt: 368.14 g/mol
InChI Key: FKHPNEOGAWIIHQ-RQZCQDPDSA-N
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Description

“N’-(2-fluorobenzylidene)-2-iodobenzohydrazide” is a compound that contains a benzylidene linked to a hydrazide group. The benzylidene group has a fluorine atom at the 2-position and the hydrazide group is attached to an iodine atom at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzylidene group (a type of imine) and a hydrazide group. The fluorine and iodine atoms would be expected to have an impact on the electronic properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving “N’-(2-fluorobenzylidene)-2-iodobenzohydrazide” are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the hydrazide group can react with carboxylic acids to form hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(2-fluorobenzylidene)-2-iodobenzohydrazide” would be influenced by its functional groups and the presence of the fluorine and iodine atoms. For example, the electronegativity of the fluorine atom could influence the polarity of the molecule .

Future Directions

The future directions for research on “N’-(2-fluorobenzylidene)-2-iodobenzohydrazide” would depend on its potential applications. Given its structure, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIN2O/c15-12-7-3-1-5-10(12)9-17-18-14(19)11-6-2-4-8-13(11)16/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHPNEOGAWIIHQ-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-fluorobenzylidene)-2-iodobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-fluorobenzylidene)-2-iodobenzohydrazide
Reactant of Route 3
N'-(2-fluorobenzylidene)-2-iodobenzohydrazide

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